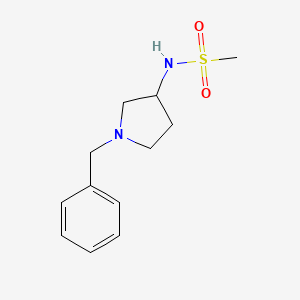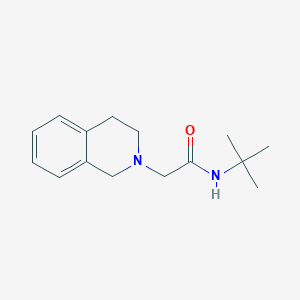
N-(1-benzylpyrrolidin-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpyrrolidin-3-yl)methanesulfonamide, commonly known as BPMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPMS is a sulfonamide-based compound that has been synthesized using various methods.
作用機序
BPMS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, BPMS reduces the production of bicarbonate ions, which leads to a decrease in the production of aqueous humor in the eye, resulting in a reduction in intraocular pressure. BPMS also exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects
BPMS has been shown to have various biochemical and physiological effects, including the reduction of intraocular pressure, analgesic and anti-inflammatory effects, and neuroprotective effects. BPMS has also been shown to have a low toxicity profile, making it a potential candidate for the development of new therapeutics.
実験室実験の利点と制限
BPMS has several advantages for lab experiments, including its high yield synthesis methods, low toxicity profile, and potential applications in various fields. However, BPMS also has limitations, including its limited solubility in water, which can limit its bioavailability and potential applications.
将来の方向性
There are several future directions for the study of BPMS, including the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential applications in the development of new therapeutics for the treatment of chronic pain and inflammation.
Conclusion
In conclusion, BPMS is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPMS has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and biochemistry. BPMS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase and cyclooxygenase-2, leading to a reduction in intraocular pressure, analgesic and anti-inflammatory effects, and neuroprotective effects. BPMS has several advantages for lab experiments, including its high yield synthesis methods and low toxicity profile, but also has limitations, including its limited solubility in water. There are several future directions for the study of BPMS, including the development of new synthetic methods, investigation of its potential applications in the treatment of neurodegenerative diseases, and exploration of its potential applications in the development of new therapeutics for the treatment of chronic pain and inflammation.
合成法
BPMS can be synthesized using various methods, including the reaction of 1-benzylpyrrolidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-benzylpyrrolidine-3-amine with methanesulfonyl chloride in the presence of a base such as sodium hydride. These methods have been optimized to achieve high yields of BPMS.
科学的研究の応用
BPMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BPMS has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. BPMS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPMS has been shown to inhibit the activity of carbonic anhydrase, making it a potential candidate for the treatment of glaucoma.
特性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXCICOFIUZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)

![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)


![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)